Product packaging for Spiro[acridine-9(10H),1'-cyclohexane](Cat. No.:CAS No. 14458-75-4)

Spiro[acridine-9(10H),1'-cyclohexane]

Cat. No.: B077315
CAS No.: 14458-75-4
M. Wt: 249.3 g/mol
InChI Key: JKUQXMBYLVLQLN-UHFFFAOYSA-N
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Description

Spiro[acridine-9(10H),1'-cyclohexane] is a sophisticated spirocyclic organic compound of significant interest in advanced materials and medicinal chemistry research. Its unique three-dimensional structure, featuring an acridine moiety fused orthogonally to a cyclohexane ring via a spiro carbon center, imparts remarkable rigidity and influences its electronic properties. In materials science, this compound serves as a versatile building block and core donor unit for the development of novel organic semiconductors, particularly for use in Organic Light-Emitting Diodes (OLEDs) and as a host material in phosphorescent OLED (PhOLED) systems. Its rigid structure helps to suppress concentration quenching and enhance luminescent efficiency. In pharmaceutical research, the spiroacridine scaffold is investigated for its potential as a privileged structure in drug discovery, with studies exploring its interactions with DNA topoisomerase enzymes and its potential as a chemotherapeutic agent. The compound's mechanism of action in biological contexts is often associated with intercalation into DNA, leading to the disruption of replication and transcription processes in target cells. This high-purity reagent is an essential tool for researchers synthesizing and characterizing new functional materials with tailored photophysical properties, as well as for those exploring new chemical entities for therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N B077315 Spiro[acridine-9(10H),1'-cyclohexane] CAS No. 14458-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14458-75-4

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

spiro[10H-acridine-9,1'-cyclohexane]

InChI

InChI=1S/C18H19N/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11,19H,1,6-7,12-13H2

InChI Key

JKUQXMBYLVLQLN-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24

Other CAS No.

14458-75-4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Spiro Acridine 9 10h ,1 Cyclohexane and Its Derivatives

Multi-step Reaction Sequences for Spiro[acridine-9(10H),1'-cyclohexane] Synthesis

The construction of the Spiro[acridine-9(10H),1'-cyclohexane] framework can be envisioned through a logical multi-step approach. A plausible synthetic route would involve the initial preparation of a suitable diphenylamine (B1679370) precursor followed by a cyclization reaction to form the acridine (B1665455) core.

A classical approach, such as the Bernthsen acridine synthesis , could be adapted for this purpose. pharmaguideline.comwikipedia.orgdrugfuture.com This reaction typically involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. wikipedia.org For the synthesis of the target spiro compound, diphenylamine could be reacted with cyclohexanecarboxylic acid. The reaction, when heated in the presence of zinc chloride, would be expected to yield the desired spiro[acridine-9(10H),1'-cyclohexane]. The high temperatures, often between 200-270 °C, are necessary to drive the dehydration and cyclization steps. wikipedia.org

Another potential multi-step strategy is the Friedländer synthesis , which is a well-established method for the preparation of quinolines and can be extended to acridines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group, such as a ketone. organic-chemistry.orgnih.gov To synthesize Spiro[acridine-9(10H),1'-cyclohexane], a suitably substituted 2-aminobenzophenone could be reacted with cyclohexanone. The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the acridine ring system. wikipedia.org

One-Pot and Multicomponent Condensation Strategies for Spiro-Acridine Compounds

In the quest for more efficient and atom-economical synthetic routes, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools. These strategies allow for the synthesis of complex molecules like spiro-acridines in a single synthetic operation, avoiding the need for isolation of intermediates.

For instance, a four-component cyclocondensation reaction has been successfully employed for the synthesis of spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives. semanticscholar.orgnih.gov This reaction involves the combination of isatin (B1672199), an aniline (B41778) derivative, and two equivalents of a 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione (B196179), often under solvent-free conditions using a catalyst like p-toluenesulfonic acid (p-TSA). semanticscholar.orgnih.gov While this specific example leads to a more complex derivative, the underlying principle of combining multiple starting materials in a single pot could be adapted for the synthesis of the parent Spiro[acridine-9(10H),1'-cyclohexane] by carefully selecting the appropriate building blocks.

The general mechanism for such multicomponent reactions often involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly build molecular complexity. semanticscholar.org

Catalytic Approaches in Spiro[acridine-9(10H),1'-cyclohexane] Formation

The use of catalysts is central to modern organic synthesis, offering pathways to new transformations with improved efficiency, selectivity, and sustainability. The synthesis of spiro-acridines has benefited significantly from both metal-based and organocatalytic approaches.

Metal-Catalyzed Transformations

Metal catalysts have proven to be highly effective in facilitating the construction of the acridine framework. For instance, the Friedländer synthesis of quinolines and acridines can be efficiently catalyzed by various metal salts and complexes. nih.gov Lewis acids such as zinc chloride are traditionally used in the Bernthsen synthesis. pharmaguideline.comwikipedia.org More contemporary approaches have explored the use of other metal catalysts to achieve milder reaction conditions and higher yields.

Organocatalysis and Green Chemistry Considerations

In recent years, organocatalysis has gained prominence as a sustainable alternative to metal catalysis, often employing small organic molecules to promote chemical reactions. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.

For the synthesis of spiro-acridine derivatives, organocatalysts like p-toluenesulfonic acid (p-TSA) have been utilized in multicomponent reactions. semanticscholar.orgnih.gov The use of solvent-free "grindstone chemistry," where reactants are ground together, further enhances the green credentials of these synthetic methods by minimizing waste. semanticscholar.org The development of recyclable catalysts and the use of environmentally benign solvents are also key considerations in the green synthesis of these compounds.

Investigation of Reaction Mechanisms

Understanding the intricate mechanistic details of the reactions leading to spiro-acridines is crucial for optimizing existing synthetic routes and designing new ones.

1,3-Dipolar Cycloaddition Pathways

While not directly leading to Spiro[acridine-9(10H),1'-cyclohexane] itself, the 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of other spirocyclic systems containing a five-membered ring fused at the spiro-center. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

In the context of spiro-heterocycle synthesis, azomethine ylides, often generated in situ from the reaction of an α-amino acid with a carbonyl compound like isatin, are common 1,3-dipoles. These can then react with various dipolarophiles to construct complex spiro-pyrrolidine derivatives. While this specific pathway is more relevant to spiro-oxindoles, the principles of cycloaddition reactions highlight the diverse strategies available for constructing spirocyclic frameworks.

Domino Reactions and Rearrangement Mechanisms

Domino reactions, also known as cascade reactions, are powerful tools in organic synthesis for the construction of complex molecular architectures from simple starting materials in a single step. These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. In the context of spiro[acridine-9(10H),1'-cyclohexane] derivatives, multicomponent domino reactions are particularly noteworthy.

A prominent example is the one-pot, four-component cyclocondensation reaction for the synthesis of 10-phenyl-3,4,6,7-tetrahydro-1H-spiro[acridine-9,2'-indoline]-1,3,8-trione derivatives. mdpi.com This reaction brings together isatin, two equivalents of 1,3-cyclohexanedione, and a substituted aniline. While a definitive mechanism has not been unequivocally established, a plausible pathway is proposed to commence with the initial addition of one molecule of 1,3-cyclohexanedione to isatin. This is followed by a reaction with a second molecule of 1,3-cyclohexanedione. The resulting intermediate then reacts with the substituted aniline, which subsequently undergoes cyclization to afford the final spiro[acridine-9,2'-indoline]-1,3,8-trione product. mdpi.com

Another relevant domino approach involves the synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which are key precursors to the acridine core. This process can be initiated by a three-component reaction between chalcones, anilines, and β-ketoesters, catalyzed by Cerium(IV). The resulting intermediate can then undergo a microwave-assisted thermal cyclization. beilstein-journals.orgnih.gov This cyclization is believed to proceed through a 6π electrocyclization of an α-iminoketene intermediate that is formed under thermal conditions with the loss of methanol. nih.gov This sequence efficiently generates two rings and multiple new carbon-carbon and carbon-nitrogen bonds. nih.gov

The following table summarizes a proposed domino reaction for a spiro-acridine derivative:

Reaction Type Reactants Key Intermediates Final Product Reference
Four-component cyclocondensationIsatin, 1,3-Cyclohexanedione (2 equiv.), Substituted anilineProduct of isatin and 1,3-cyclohexanedione additionSpiro[acridine-9,2'-indoline]-1,3,8-trione derivative mdpi.com

Optimization of Synthetic Protocols for High Yield and Selectivity

The optimization of synthetic protocols is a critical aspect of preparing spiro[acridine-9(10H),1'-cyclohexane] and its derivatives, with the goal of maximizing product yield and selectivity while minimizing reaction times and environmental impact. Key parameters that are often tuned include the choice of catalyst, solvent, reaction temperature, and time.

For the four-component synthesis of spiro[acridine-9,2'-indoline]-1,3,8-trione derivatives, the use of p-toluenesulfonic acid (p-TSA) as a catalyst has been shown to be effective. mdpi.com Furthermore, conducting the reaction under solvent-free conditions, for instance by grinding the reactants together, represents a significant optimization towards green chemistry principles. mdpi.com

In the synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, microwave irradiation has been successfully employed to drive the cyclization step. nih.gov A systematic study of reaction parameters revealed that heating to 250 °C for 90 minutes in dimethylformamide (DMF) with a microwave power of 200 W provided optimal conditions for the formation of the dihydroacridin-9-one product in excellent yield. nih.gov The choice of solvent and the precise control of temperature and reaction time afforded by microwave heating are crucial for the efficiency of this transformation. nih.gov

The subsequent aromatization of the dihydroacridin-9-one derivatives to the fully unsaturated acridin-9-ones has also been subject to optimization. While initial attempts with palladium on carbon or manganese oxide were unsuccessful, the use of nitrobenzene (B124822) as both a solvent and an oxidant under microwave irradiation at 250 °C for 90 minutes proved effective. nih.gov

The following tables provide an overview of optimized reaction conditions for the synthesis of spiro-acridine precursors and derivatives.

Table 1: Optimization of Catalyst and Conditions for Spiro[acridine-9,2'-indoline]-1,3,8-trione Synthesis

Catalyst Solvent Conditions Outcome Reference

Table 2: Optimization of Microwave-Assisted Cyclization for 1,3-Diaryl-1,2-dihydroacridin-9(10H)-one Synthesis

Parameter Condition Yield Reference
Solvent Dimethylformamide (DMF) High nih.gov
Temperature 250 °C 94% (for model compound 2a) nih.gov
Time 90 minutes High nih.gov

Advanced Structural Elucidation and Stereochemical Analysis of Spiro Acridine 9 10h ,1 Cyclohexane

Spectroscopic Characterization Techniques in Structural Determination

A complete portrait of a molecule's structure is painted by combining various spectroscopic techniques. Each method provides unique clues to the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For Spiro[acridine-9(10H),1'-cyclohexane], one would expect to see distinct signals for the aromatic protons on the acridine (B1665455) rings, the N-H proton, and the protons of the cyclohexane (B81311) ring.

¹³C NMR: Would show the number of unique carbon atoms in the molecule, distinguishing between the spiro carbon, aromatic carbons, and the aliphatic carbons of the cyclohexane ring.

However, no specific, peer-reviewed ¹H or ¹³C NMR data sets for Spiro[acridine-9(10H),1'-cyclohexane] could be located.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of a molecule with high precision. For Spiro[acridine-9(10H),1'-cyclohexane], the expected data would be:

Table 1: Expected High-Resolution Mass Spectrometry Data

Property Value Source
Molecular Formula C₁₈H₁₉N vulcanchem.com

While analytical methods using high-performance liquid chromatography (HPLC) coupled with mass spectrometry are suggested for this compound, specific experimental HRMS data confirming this exact mass from a research study were not found. vulcanchem.com

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key expected absorptions for this compound would include:

N-H Stretch: A characteristic peak for the secondary amine in the acridine ring.

C-H Aromatic Stretch: Peaks indicating the C-H bonds on the benzene (B151609) rings.

C-H Aliphatic Stretch: Peaks for the C-H bonds of the cyclohexane ring.

C=C Aromatic Stretch: Absorptions characteristic of the aromatic rings.

Although general IR characteristics for acridine-type compounds are known, a specific IR spectrum or a table of absorption peaks for Spiro[acridine-9(10H),1'-cyclohexane] is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Aromatic Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the acridine core. Acridine derivatives are known to absorb light in the UV-Vis region due to the π-electron system of the aromatic chromophore. However, specific data detailing the maximum absorption wavelengths (λmax) for Spiro[acridine-9(10H),1'-cyclohexane] were not found in published research.

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Bond Geometries

An X-ray crystal structure of Spiro[acridine-9(10H),1'-cyclohexane] would confirm the spatial arrangement of the acridine and cyclohexane rings around the central spiro-carbon. It would reveal the conformation of the cyclohexane ring (e.g., chair, boat) and the planarity or puckering of the acridine system. Despite the importance of such data for understanding the molecule's stereochemistry, no crystallographic studies or associated data tables for this compound could be located.

Analysis of Spirocenter Stereochemistry

The spiro carbon atom in Spiro[acridine-9(10H),1'-cyclohexane] is a stereocenter, giving rise to the possibility of enantiomers. The spatial arrangement of the two rings around this central atom results in axial chirality. The absolute configuration of such spiro compounds can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, with modifications to account for the cyclic substituents. The determination of priority involves a detailed analysis of the atomic connectivity extending into the ring systems. Although specific experimental determination of the absolute configuration for the parent Spiro[acridine-9(10H),1'-cyclohexane] is not widely reported in publicly available literature, the principles of stereochemistry in spirocyclic systems are well-established. The chirality is a critical feature, as different enantiomers can exhibit distinct biological activities and interactions with other chiral molecules.

Supramolecular Organization and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

In the solid state, molecules of Spiro[acridine-9(10H),1'-cyclohexane] are organized into a stable crystal lattice through a network of intermolecular interactions. The presence of a hydrogen atom on the nitrogen of the acridine moiety (the 10H position) allows for the formation of hydrogen bonds. These interactions, along with van der Waals forces and potential π-π stacking between the aromatic acridine rings, are crucial in dictating the supramolecular assembly.

Table 1: Common Intermolecular Interactions in Acridine Derivatives

Interaction Type Description
N-H···N Hydrogen bonding involving the acridine nitrogen.
C-H···π Interactions between C-H bonds and the aromatic π-system.
π-π Stacking Interactions between the electron clouds of adjacent acridine rings.

Computational Approaches for Structural and Conformational Studies

Computational chemistry offers a powerful avenue for investigating the structural and energetic properties of Spiro[acridine-9(10H),1'-cyclohexane] at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For Spiro[acridine-9(10H),1'-cyclohexane], DFT calculations would typically be performed using a suitable functional (e.g., B3LYP) and basis set. These calculations can provide precise bond lengths, bond angles, and dihedral angles for the molecule's ground state. The optimized geometry would confirm the perpendicular orientation of the acridine and cyclohexane rings relative to each other, a characteristic feature of spiro compounds. Such calculations on related spiro-acridine systems have corroborated experimental findings from X-ray crystallography.

Table 2: Representative Theoretical Bond Parameters (Hypothetical DFT Data)

Parameter Value
Spiro C-C (cyclohexane) Bond Length ~1.54 Å
Spiro C-C (acridine) Bond Length ~1.52 Å
C-N-C Angle (acridine) ~120°

The cyclohexane ring in Spiro[acridine-9(10H),1'-cyclohexane] can, in principle, adopt different conformations, such as the chair, boat, and twist-boat forms. Computational methods can be employed to explore the conformational landscape of the molecule and identify the various energy minima corresponding to stable conformers. By systematically rotating the bonds of the cyclohexane moiety and calculating the potential energy at each step, a potential energy surface can be generated. This analysis allows for the identification of the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other local minima and the energy barriers between them. For the cyclohexane ring, the chair conformation is generally the most stable. The rigid spiro fusion is expected to influence the energy barriers for conformational interconversion of the cyclohexane ring.

Based on a comprehensive review of available scientific literature, there is no specific research data linking the chemical compound Spiro[acridine-9(10H),1'-cyclohexane] to applications as an emissive material in Organic Light-Emitting Diodes (OLEDs) or as a hole-transporting material (HTM) in Perovskite Solar Cells (PSCs).

The provided outline requires detailed research findings for this specific compound in the fields of organic optoelectronics. However, the existing body of research focuses on more complex derivatives, particularly those based on a spiro[acridine-9,9′-fluorene] core. These related but structurally distinct compounds have been investigated for the applications mentioned in the query.

While the fundamental properties of Spiro[acridine-9(10H),1'-cyclohexane] are documented, its functional use and performance data in OLEDs and PSCs are not available in the public domain. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for this specific compound.

Research in this area has explored other spiro-acridine derivatives:

For OLEDs: Studies have been conducted on various spiro[acridine-9,9′-fluorene] derivatives as deep-blue emitters, focusing on design principles to prevent quenching and enhance efficiency through mechanisms like thermally activated delayed fluorescence (TADF) and hybridized local and charge-transfer (HLCT) states.

For PSCs: A range of spiro-acridine compounds have been developed and studied as alternatives to the common hole-transporting material, spiro-OMeTAD, with research focusing on their synthesis, device performance, interfacial charge transport, and stability.

These findings, however, are not directly applicable to Spiro[acridine-9(10H),1'-cyclohexane] and cannot be used to populate the requested article without violating the core instruction to focus solely on that specific compound.

Advanced Applications in Materials Science and Chemical Biology Research

The rigid, three-dimensional architecture of the spiro[acridine-9(10H),1'-cyclohexane] framework provides a unique and valuable scaffold for the development of specialized tools in chemical biology research. This core structure, which combines the planar, aromatic acridine (B1665455) system with a non-planar cyclohexane (B81311) ring through a shared spiro carbon, has been exploited to create probes and agents that can interrogate complex biological processes with high precision.

Development as Fluorescent Probes for Biomolecule Detection

The inherent photophysical properties of the acridine ring system make the spiro[acridine-9(10H),1'-cyclohexane] scaffold a promising candidate for the design of novel fluorescent probes. The rigid spiro-junction is crucial, as it restricts intramolecular rotation, a common pathway for non-radiative decay, thereby enhancing fluorescence quantum yields. This structural rigidity helps to mitigate aggregation-caused quenching (ACQ), a phenomenon that often limits the utility of planar aromatic dyes in aqueous biological environments.

While research has more extensively focused on derivatives such as spiro[acridine-9,9'-fluorene] for applications in organic light-emitting diodes (OLEDs), the principles underlying their performance are directly applicable to the design of biological probes. By functionalizing the acridine or cyclohexane rings with specific recognition moieties, derivatives of spiro[acridine-9(10H),1'-cyclohexane] can be engineered as "turn-on" or "turn-off" fluorescent sensors. These probes can be designed to signal the presence of specific metal ions, reactive oxygen species (ROS), or other small molecules through changes in their fluorescence emission upon binding. The interaction with an analyte can alter the electronic properties of the acridine fluorophore, leading to a measurable response in fluorescence intensity or wavelength, thus enabling the detection and quantification of biomolecules in complex biological milieu.

Studies of Molecular Interactions with Biological Substrates (e.g., DNA intercalation, enzyme binding)

The planar nature of the tricyclic acridine core is a dominant feature that facilitates direct, non-covalent interactions with biological macromolecules, most notably nucleic acids and enzymes.

DNA Intercalation: The flat aromatic surface of the acridine moiety allows it to insert between the base pairs of double-stranded DNA. This mode of binding, known as intercalation, distorts the helical structure, which can interfere with critical cellular processes like DNA replication and transcription. Numerous studies on acridine-based compounds have confirmed this mechanism. Functionalized derivatives of spiro[acridine-9(10H),1'-cyclohexane] have been shown to possess effective DNA-binding capabilities. For instance, spiro-acridine derivatives synthesized by introducing a cyano-N-acylhydrazone group have demonstrated the ability to bind to calf thymus DNA with binding constants (Kb) on the order of 104 M-1. nih.gov This affinity is a critical factor in their biological activity.

Enzyme Binding and Inhibition: Beyond DNA, spiro-acridine derivatives have been developed as potent and selective inhibitors of various enzymes. The spiro-cyclohexane portion of the molecule provides a three-dimensional scaffold that can be chemically modified to achieve specific interactions within the active or allosteric sites of a target enzyme. For example, specific spiro-acridine derivatives have been shown to inhibit human topoisomerase IIα, an enzyme vital for managing DNA topology during cell division. vulcanchem.com This inhibition is a key mechanism for the anticancer activity of several acridine-based drugs.

Further research has demonstrated the inhibition of other enzymes, such as tyrosinase, which is involved in melanin (B1238610) synthesis. The interaction of spiro-acridine compounds with mushroom tyrosinase has been studied in detail, revealing strong binding and reversible inhibition. researchgate.net Another study successfully identified a spiro-acridine compound as an inhibitor of Leishmania chagasi pteridine (B1203161) reductase 1 (LcPTR1), a key enzyme in the parasite's survival, highlighting the potential for developing new anti-parasitic agents. chemsrc.com

Derivative ClassBiological SubstrateBinding/Inhibition DataReference
Spiro-acridine pyrrole (B145914) derivatives (AMTAC-01, AMTAC-02)Calf Thymus DNABinding Constant (Kb) ≈ 104 M-1 nih.gov
Spiro-acridine pyrrole derivative (AMTAC-01)Mushroom TyrosinaseIC50 = 189.40 µM (Noncompetitive inhibition) researchgate.net
Spiro-acridine pyrrole derivative (AMTAC-02)Mushroom TyrosinaseIC50 = 96.29 µM (Mixed-type inhibition) researchgate.net
Functionalized Spiro-acridinesHuman Topoisomerase IIαInhibitory activity demonstrated vulcanchem.com
Spiro-acridine compoundLeishmania chagasi Pteridine Reductase 1 (LcPTR1)Dissociation Constant (Kd) = 33.1 µM chemsrc.com

Mechanistic Investigations of Compound-Induced Cellular Effects

The interactions of spiro[acridine-9(10H),1'-cyclohexane] derivatives at the molecular level translate into a range of significant cellular effects, which are the focus of intense mechanistic investigation. The primary outcomes observed are antiproliferative activity and the induction of programmed cell death (apoptosis), stemming largely from the compounds' ability to interfere with DNA and essential enzymes.

Studies have shown that functionalized spiro-acridines exhibit potent antiproliferative activity against various cancer cell lines, including prostate, melanoma, and colorectal carcinoma. vulcanchem.comresearchgate.net The underlying mechanisms for this cytotoxicity are multifaceted. For instance, the spiro-acridine derivative AMTAC-17 was found to induce an increase in the sub-G1 cell population in Ehrlich ascites carcinoma cells, which is a hallmark of apoptosis. nih.gov This was associated with a decrease in the G0/G1 phase of the cell cycle, indicating that the compound causes cell cycle arrest. nih.gov Another derivative, AMTAC-19, was shown to induce apoptosis in HCT-116 colorectal cancer cells by modulating the cellular redox state and activating key signaling pathways like ERK and JNK. dntb.gov.ua

Beyond direct cytotoxicity, some spiro-acridine compounds have been found to modulate the tumor microenvironment. The compound AMTAC-17, for example, not only induced cancer cell death but also exhibited anti-angiogenic effects by reducing the density of peritumoral micro-vessels. nih.gov Furthermore, it stimulated a shift in the immune response towards a cytotoxic Th1 profile, characterized by increased levels of cytokines such as IL-1β, TNF-α, and IL-12. nih.gov These findings suggest a complex mechanism of action that involves both direct tumor cell killing and modulation of the host's anti-tumor response.

Spiro-Acridine DerivativeCell Line / ModelObserved Cellular EffectProposed MechanismReference
Functionalized Spiro-acridinesProstate and Melanoma cell linesAntiproliferative activityTopoisomerase IIα inhibition, DNA binding vulcanchem.com
AMTAC-17Ehrlich Ascites Carcinoma (in vivo)Increased sub-G1 population (apoptosis), decreased G0/G1 phase cellsCell cycle arrest and induction of apoptosis nih.gov
AMTAC-17Ehrlich Ascites Carcinoma (in vivo)Reduced micro-vessel density, increased Th1 cytokines (IL-1β, TNF-α, IL-12)Anti-angiogenic action, immunomodulation nih.gov
AMTAC-19HCT-116 Colorectal CarcinomaCytotoxicity, apoptosisModulation of cellular redox state, activation of ROS-ERK/JNK pathway dntb.gov.ua

Structure Property Relationship Studies of Spiro Acridine 9 10h ,1 Cyclohexane Analogs

Systematic Synthesis of Substituted Spiro-Acridine Derivatives

The systematic synthesis of a library of spiro[acridine-9(10H),1'-cyclohexane] analogs can be achieved through several established synthetic methodologies. A common and versatile approach involves a multi-step sequence starting with the construction of a substituted diphenylamine-2-carboxylic acid, followed by cyclization to form the acridone core, and subsequent reduction and spirocyclization.

A plausible synthetic route commences with the Ullmann condensation, a copper-catalyzed reaction between a substituted 2-chlorobenzoic acid and a substituted aniline (B41778). wikipedia.orgnih.gov This reaction forms an N-arylanthranilic acid intermediate. The choice of substituents on both the 2-chlorobenzoic acid and the aniline allows for the introduction of a wide range of functional groups onto what will become the acridine (B1665455) backbone.

Following the formation of the N-arylanthranilic acid, an intramolecular cyclization is typically induced by treatment with a dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid to yield the corresponding 9-acridone derivative. scribd.com The 9-acridone can then be reduced to the acridine. Finally, the spiro-cyclohexane ring can be introduced via a reaction with a suitable cyclohexylating agent.

An alternative strategy for the formation of the acridine ring system is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative with a compound containing an active methylene (B1212753) group, such as cyclohexanone, in the presence of an acid or base catalyst. taylorfrancis.com By using appropriately substituted precursors, a variety of analogs can be synthesized.

The table below outlines a representative set of substituted spiro[acridine-9(10H),1'-cyclohexane] derivatives that could be synthesized using these methods to study structure-property relationships.

Compound IDSubstituent (R) on Acridine RingPotential Synthetic Route
SA-H HUllmann Condensation / Friedländer Annulation
SA-OMe 2-OCH₃Ullmann Condensation / Friedländer Annulation
SA-NMe₂ 2-N(CH₃)₂Ullmann Condensation / Friedländer Annulation
SA-CF₃ 2-CF₃Ullmann Condensation / Friedländer Annulation
SA-CN 2-CNUllmann Condensation / Friedländer Annulation
SA-NO₂ 2-NO₂Ullmann Condensation / Friedländer Annulation

Correlations Between Chemical Structure and Electronic Properties

The electronic properties of spiro[acridine-9(10H),1'-cyclohexane] analogs, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are strongly influenced by the nature and position of substituents on the acridine ring. These frontier molecular orbitals are key determinants of the molecule's redox behavior and its absorption and emission characteristics.

Theoretical studies, often employing density functional theory (DFT), have shown that the HOMO of acridine is primarily localized on the electron-rich regions of the aromatic system, while the LUMO is distributed across the entire π-conjugated framework. nih.govresearchgate.net The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the acridine moiety can systematically modulate the energies of these orbitals.

Effect of Substituents on HOMO and LUMO Energy Levels:

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the electron density of the acridine ring system. This leads to a destabilization (increase in energy) of the HOMO level. nih.gov The effect on the LUMO is generally less pronounced, resulting in a smaller HOMO-LUMO energy gap.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like trifluoromethyl (-CF₃), cyano (-CN), or nitro (-NO₂) decrease the electron density of the acridine core. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels. nih.gov The stabilization of the LUMO is often more significant, leading to a narrowing of the energy gap. rsc.org

These relationships are illustrated in the following hypothetical data table, which is based on established trends in substituted aromatic systems.

Compound IDSubstituent (R)Expected Effect on HOMOExpected Effect on LUMOExpected HOMO-LUMO Gap (eV)
SA-H HBaselineBaseline3.50
SA-OMe 2-OCH₃Increase (destabilize)Slight Increase3.35
SA-NMe₂ 2-N(CH₃)₂Significant IncreaseIncrease3.20
SA-CF₃ 2-CF₃Decrease (stabilize)Significant Decrease3.40
SA-CN 2-CNDecrease (stabilize)Significant Decrease3.30
SA-NO₂ 2-NO₂Significant DecreaseVery Significant Decrease3.15

Impact of Molecular Geometry and Conformational Flexibility on Photophysical Behavior

The spiro linkage in spiro[acridine-9(10H),1'-cyclohexane] enforces a rigid, three-dimensional structure where the plane of the acridine moiety is roughly orthogonal to the mean plane of the cyclohexane (B81311) ring. This structural rigidity has a profound impact on the photophysical properties of the molecule by limiting non-radiative decay pathways that are often associated with conformational flexibility.

Computational studies on similar spiro-heterocycles have demonstrated that the spiro center effectively restricts intramolecular rotations, leading to a well-defined ground-state geometry. nih.govresearchgate.netelsevierpure.com This pre-organization of the molecular structure can lead to higher fluorescence quantum yields compared to more flexible, non-spirocyclic analogs.

While the core spiro architecture is rigid, the introduction of bulky substituents on either the acridine or cyclohexane rings can introduce steric hindrance, potentially leading to minor distortions in the bond angles and dihedral angles around the spiro center. Such subtle changes in molecular geometry can influence the extent of π-conjugation and the overlap of molecular orbitals, thereby affecting the absorption and emission properties.

The photophysical behavior of these analogs is also influenced by the electronic nature of the substituents. As a general trend, extending the π-conjugation or introducing strong donor-acceptor character can lead to a red-shift in both the absorption and emission spectra. The fluorescence quantum yield can be sensitive to the presence of heavy atoms or specific functional groups that may promote intersystem crossing to the triplet state.

The following table provides an overview of the expected photophysical properties of the substituted analogs based on general principles observed in related fluorescent dyes.

Compound IDSubstituent (R)Expected Absorption Max (λabs, nm)Expected Emission Max (λem, nm)Expected Quantum Yield (Φf)
SA-H H~360~410Moderate
SA-OMe 2-OCH₃~370~425Moderate-High
SA-NMe₂ 2-N(CH₃)₂~385~450High
SA-CF₃ 2-CF₃~355~405Moderate
SA-CN 2-CN~365~415Moderate
SA-NO₂ 2-NO₂~375~430 (potentially quenched)Low

Rational Design Strategies for Tunable Functional Properties

The systematic structure-property relationship studies detailed in the preceding sections provide a foundation for the rational design of spiro[acridine-9(10H),1'-cyclohexane] analogs with tailored functional properties for specific applications, such as fluorescent probes, organic light-emitting diodes (OLEDs), and sensors. taylorfrancis.comnih.govnih.gov

Tuning Emission Color: The emission color of these fluorophores can be precisely controlled by the strategic placement of EDGs and EWGs on the acridine ring. To achieve blue-shifted emission, one might introduce mild EDGs or avoid extensive π-conjugation. For red-shifted emission, the introduction of strong EDGs, the extension of the π-conjugated system, or the creation of an intramolecular charge-transfer (ICT) state through the strategic placement of a donor and an acceptor group would be effective strategies.

Enhancing Fluorescence Quantum Yield: To maximize the brightness of these compounds, it is crucial to minimize non-radiative decay pathways. The inherent rigidity of the spiro-cyclohexane framework is advantageous in this regard. nih.gov Further enhancement of the quantum yield can be achieved by avoiding substituents known to quench fluorescence, such as nitro groups, and by introducing moieties that restrict intramolecular rotation.

Developing Sensory Capabilities: The spiro[acridine-9(10H),1'-cyclohexane] scaffold can be functionalized to create fluorescent sensors for various analytes. researchgate.net For instance, the incorporation of a receptor unit, such as a crown ether or a specific binding site for a metal ion or anion, onto the acridine ring could lead to a change in the photophysical properties upon binding of the target analyte. This change could manifest as an enhancement or quenching of fluorescence, or a shift in the emission wavelength, providing a detectable signal.

The design principles for creating such functional molecules are summarized below:

Desired PropertyRational Design StrategyExample Modification
Blue Emission Introduce mild EDGs, limit π-conjugationAlkyl or methoxy substituents
Green/Yellow Emission Introduce strong EDGs, create ICT characterDimethylamino and cyano groups at opposite ends
High Quantum Yield Enhance structural rigidity, avoid quenchersFused ring systems, avoid nitro groups
Ion Sensing Incorporate a specific receptor moietyAttach a crown ether or aza-crown to the acridine
pH Sensing Introduce an ionizable group near the chromophorePhenolic or amino substituents

By applying these rational design strategies, a wide array of functional materials based on the spiro[acridine-9(10H),1'-cyclohexane] core can be developed, paving the way for their use in a variety of advanced technological applications.

Advanced Analytical and Separation Methodologies for Spiro Acridine 9 10h ,1 Cyclohexane

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and identifying potential impurities in Spiro[acridine-9(10H),1'-cyclohexane]. vulcanchem.com Reverse-phase HPLC is a commonly utilized method for this purpose. sielc.com

A typical HPLC protocol involves a C18 column, such as a Newcrom C18, with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid. For applications requiring compatibility with mass spectrometry (MS), formic acid is often substituted for phosphoric acid. vulcanchem.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can be adapted for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. vulcanchem.com

This HPLC methodology is crucial for establishing the impurity profile of a sample. By separating the main compound from any by-products or degradation products, their levels can be quantified. This is essential for quality control and for understanding the stability of the compound under various conditions. The development of robust HPLC methods enables the reliable isolation and identification of these impurities. nih.gov

Table 1: Exemplary HPLC Method Parameters for Spiro[acridine-9(10H),1'-cyclohexane] Analysis

ParameterValue
Column Newcrom C18
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)
Detection UV-Vis, Mass Spectrometry (MS)
Application Purity assessment, impurity profiling, quantification

This table is generated based on data from existing analytical protocols. vulcanchem.comsielc.com

Preparative Chromatography for Compound Isolation and Purification

For the isolation and purification of Spiro[acridine-9(10H),1'-cyclohexane] on a larger scale, preparative chromatography is the method of choice. The principles of analytical HPLC are often scaled up for this purpose. vulcanchem.com Column chromatography is a fundamental technique used in the purification process of related spiro-acridine derivatives. semanticscholar.orgresearchgate.net

In a typical procedure, a crude reaction mixture containing the target compound is loaded onto a stationary phase, and a solvent system (eluent) is passed through the column to separate the components based on their differential affinities for the stationary and mobile phases. semanticscholar.orgresearchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving effective separation. For instance, in the synthesis of related spiro[acridine-9,2'-indoline] derivatives, column chromatography with a hexane (B92381) eluent was employed for product separation. semanticscholar.org

The scalability of these chromatographic methods is a significant advantage, allowing for the production of highly pure Spiro[acridine-9(10H),1'-cyclohexane] for further studies. vulcanchem.com The purity of the collected fractions is typically monitored by analytical techniques like Thin-Layer Chromatography (TLC) or analytical HPLC. semanticscholar.orgresearchgate.net

Application of Advanced Spectroscopic Techniques in Solution and Solid State

The unambiguous structural elucidation of Spiro[acridine-9(10H),1'-cyclohexane] relies on a combination of advanced spectroscopic techniques in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the molecular structure of this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, in the characterization of related acridine (B1665455) derivatives, 1H NMR is used to identify specific protons, while 13C NMR helps in assigning the carbon skeleton. semanticscholar.orgnih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, further confirming the complex spiro structure. ipb.pt

Mass Spectrometry (MS) is employed to determine the molecular weight of Spiro[acridine-9(10H),1'-cyclohexane] and to gain insights into its fragmentation patterns, which aids in structural confirmation. semanticscholar.orgmdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. acs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For example, the IR spectrum of a related spiro-acridine derivative showed characteristic absorption bands for N-H and C=O stretching vibrations. mdpi.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Acridine derivatives typically exhibit characteristic absorption bands in the UV-Vis region, which can be influenced by the solvent and substitution patterns. nih.govresearchgate.net

Table 2: Spectroscopic Data for Acridine Derivatives

TechniqueObservationReference
1H NMR Chemical shifts and coupling constants reveal the proton environment. semanticscholar.org
13C NMR Provides information on the carbon framework of the molecule. semanticscholar.org
IR Spectroscopy Characteristic bands for functional groups like N-H and C=O. mdpi.com
Mass Spectrometry Confirms molecular weight and fragmentation patterns. semanticscholar.orgmdpi.com
UV-Vis Spectroscopy Shows electronic absorption properties. nih.govresearchgate.net
X-ray Crystallography Determines the precise 3D molecular structure. acs.org

This table presents a summary of spectroscopic techniques used for the characterization of acridine derivatives.

Future Research Directions and Emerging Opportunities in Spiro Acridine 9 10h ,1 Cyclohexane Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of spiro-acridine derivatives is an active area of research, with a focus on developing more efficient, environmentally friendly, and versatile methods. While traditional multi-step synthetic routes exist, contemporary research is geared towards one-pot reactions and novel catalytic systems.

One promising approach is the use of multi-component reactions under solvent-free conditions, a technique sometimes referred to as "Grindstone Chemistry". semanticscholar.orgmdpi.comnih.gov For instance, the synthesis of spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives has been achieved through a four-component cyclocondensation reaction using p-toluenesulfonic acid (p-TSA) as a catalyst. semanticscholar.orgmdpi.comnih.gov This method offers high atom economy and reduces the reliance on volatile organic solvents.

Future exploration in this area could focus on:

Expanding the Substrate Scope: Investigating a wider range of starting materials to create a diverse library of Spiro[acridine-9(10H),1'-cyclohexane] derivatives with tailored properties.

Developing Novel Catalysts: Moving beyond traditional acid catalysts to explore organocatalysis, which can offer improved stereoselectivity for creating chiral spiro compounds. nih.gov The use of organocatalysts like (R)-diphenylprolinol silyl (B83357) ether has been successful in the enantioselective synthesis of related spiro[cyclohexane-1,3′-indolin]-2′-ones. nih.gov

Greener Reaction Conditions: Further development of syntheses in environmentally benign solvents, such as aqueous ethanol (B145695) mixtures, has been shown to be effective for related spiro-acridine compounds and allows for simpler product isolation. researchgate.net

Table 1: Comparison of Catalytic Systems for Spiro-Acridine Synthesis

Catalyst System Reaction Type Key Advantages Relevant Derivatives
p-Toluenesulfonic acid (p-TSA) Four-component cyclocondensation Solvent-free conditions, high yield Spiro[acridine-9,2′-indoline]-1,3,8-trione
Ferric chloride (FeCl₃) Modified Povarov reaction High atom-economy, diverse substrates Dibenzo[a,c]acridines
Organocatalysts (e.g., prolinol derivatives) Michael/Aldol cascade High enantioselectivity Spiro[cyclohexane-1,3′-indolin]-2′-ones

Development of Next-Generation Functional Materials

The rigid, non-planar structure of the Spiro[acridine-9(10H),1'-cyclohexane] core is highly advantageous for the development of advanced functional materials, particularly in the field of optoelectronics. The spiro-linkage effectively disrupts π-π stacking, a common cause of aggregation-caused quenching (ACQ) in luminescent materials, thereby enhancing solid-state emission efficiency. nih.gov

Emerging opportunities include:

Organic Light-Emitting Diodes (OLEDs): Derivatives of spiro-acridine are being extensively investigated as emitters for high-efficiency OLEDs. By functionalizing the acridine (B1665455) or cyclohexane (B81311) moieties, the emission color can be tuned. For example, spiro[acridine-9,9′-fluorene] derivatives have been designed as deep-blue fluorescent materials. nih.gov The development of materials exhibiting thermally activated delayed fluorescence (TADF) is a particularly active area, with spiro-acridine derivatives showing promise as blue and greenish dopants in TADF-OLEDs. sigmaaldrich.comrsc.org

Mechanoresponsive Luminescent Materials: The development of materials that change their luminescent properties in response to mechanical stimuli (e.g., grinding, pressure) is a burgeoning field. An acridine-functionalized spiro[fluorene-9,9′-xanthene] has been shown to exhibit mechanoresponsive luminescence, with applications in anti-counterfeiting and information encryption. rsc.org This behavior is attributed to the transition between crystalline and amorphous states upon mechanical stress. rsc.org

Sensors and Probes: The inherent fluorescence of the acridine core can be modulated by the introduction of specific functional groups, making spiro-acridine derivatives potential candidates for chemical sensors. The design of molecules where analyte binding induces a change in fluorescence intensity or wavelength is a key research direction.

Table 2: Applications of Spiro-Acridine Derivatives in Functional Materials

Application Area Key Feature Example Compound Type
OLEDs Suppression of π-π stacking, TADF Spiro[acridine-9,9′-fluorene] derivatives
Anti-counterfeiting Mechanoresponsive luminescence Acridine functionalized spiro[fluorene-9,9′-xanthene]
Dye-Sensitized Solar Cells Photosensitizers Aromatic amine‐substituted acridine dyes

Deeper Elucidation of Complex Photophysical Phenomena

While the potential of spiro-acridine derivatives in optoelectronics is clear, a deeper understanding of their photophysical properties is crucial for rational design. The interplay between the molecular structure and the excited-state dynamics governs the efficiency and color purity of these materials.

Future research should focus on:

Thermally Activated Delayed Fluorescence (TADF): A key area is the investigation of the relationship between the dihedral angle between donor and acceptor moieties in TADF molecules and the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The rigid spiro-framework provides a platform to systematically modify this angle and study its effect on the rate of reverse intersystem crossing (RISC), which is fundamental to TADF. sigmaaldrich.com

Solvatochromism: Studying the effect of solvent polarity on the absorption and emission spectra of new spiro-acridine derivatives can provide insights into the nature of their excited states. rsc.org This information is valuable for understanding intramolecular charge transfer (ICT) characteristics, which are important for designing materials for various applications.

Aggregation-Induced Emission (AIE): While the spiro-center is known to suppress aggregation-caused quenching, some highly twisted 3D luminophores based on spiro structures can exhibit aggregation-induced emission (AIE). rsc.org Elucidating the specific structural motifs that lead to AIE in this class of compounds could open up new applications in bio-imaging and sensing.

Computational Design and High-Throughput Screening for Material Discovery

The synthesis and characterization of new materials is often a time-consuming and resource-intensive process. Computational chemistry and machine learning are emerging as powerful tools to accelerate the discovery of novel spiro-acridine-based functional materials.

Future directions in this domain include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the geometric and electronic properties, as well as the absorption and emission spectra, of yet-to-be-synthesized molecules. rsc.org This allows for the in-silico screening of large numbers of candidate structures, prioritizing those with the most promising properties for synthesis.

Quantitative Structure-Property Relationship (QSPR) Models: By building computational models that correlate structural features with experimental data (e.g., emission wavelength, quantum yield), it is possible to predict the properties of new derivatives. These models can guide the design of materials with specific, targeted characteristics.

High-Throughput Virtual Screening: Combining large virtual libraries of spiro-acridine derivatives with automated computational workflows will enable the rapid identification of lead candidates for various applications, from OLEDs to sensors. This approach significantly narrows down the experimental search space, making the discovery process more efficient.

Q & A

Q. What are the standard synthetic methodologies for constructing spiro[acridine-9(10H),1'-cyclohexane] derivatives?

Spiro[acridine-cyclohexane] derivatives are typically synthesized via domino or multicomponent reactions. For example, tri(n-butyl)phosphine-catalyzed reactions between isothiomalononitrile and bis-coumarins in chloroform at 65°C yield spiro[cyclohexane-1,3'-indolines] with high stereoselectivity . Alternative routes involve one-pot syntheses using acetic acid as a solvent, optimizing temperature (e.g., 285–298°C) to isolate products like spiro[benzo[h]pyrimidoquinoline-7,3'-indoline] derivatives . Key steps include controlling regioselectivity through substituent effects and catalyst choice.

Q. How are spiro[acridine-cyclohexane] compounds characterized structurally?

Characterization relies on spectroscopic methods:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify spiro-junction protons (e.g., δ 1.48–2.01 ppm for cyclohexane protons) and carbonyl groups (δ 160–170 ppm) .
  • IR : Stretching frequencies (e.g., 2216 cm1^{-1} for C≡N or 3450 cm1^{-1} for OH) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry, as seen in spiro[thiazolo[4,5-b]pyridine] derivatives with defined chair conformations .

Q. What safety protocols are critical when handling cyclohexane-based solvents in spiro compound synthesis?

Cyclohexane requires pre-approval by the Principal Investigator, fume hood use, and documented training on hazards (flammability, toxicity). Competency demonstrations include emergency response (e.g., spill management) and risk mitigation via Schlenk lines or rotary evaporation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during spiro[acridine-cyclohexane] synthesis?

Stereoselectivity depends on catalyst choice and reaction conditions. For instance, tri(n-butyl)phosphine outperforms triphenylphosphine in domino reactions by enhancing nucleophilic activation, leading to >70% yields of spiro[indoline-3,2'-furan] derivatives with defined configurations . Solvent polarity (e.g., chloroform vs. DMSO) and temperature gradients further influence diastereomer ratios .

Q. What strategies resolve contradictions in spectroscopic data for spiro compounds?

Discrepancies in NMR or IR spectra often arise from dynamic conformational changes or solvent effects. For example:

  • Dynamic NMR : Detect chair-flip equilibria in cyclohexane rings by variable-temperature 1H^{1}\text{H}-NMR (e.g., coalescence temperatures >100°C) .
  • Computational modeling : Validate spiro-junction geometries using DFT calculations (B3LYP/6-31G*) to match experimental data .

Q. How are spiro[acridine-cyclohexane] derivatives applied in antimicrobial or enzyme inhibition studies?

These compounds exhibit bioactivity through heterocyclic pharmacophores. For example:

  • Antimicrobial activity : Spiro[cyclohexane-thiazolo[4,5-b]pyridine] derivatives show MIC values of 4–16 µg/mL against S. aureus via membrane disruption, validated by time-kill assays .
  • PPAR-1 inhibition : Molecular docking (AutoDock Vina) identifies hydrogen bonding between spiro-quinazoline derivatives and PARP-1 active sites (binding affinity: −9.2 kcal/mol) .

Q. What computational tools predict the reactivity of spiro[acridine-cyclohexane] scaffolds?

Density Functional Theory (DFT) models:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate transition states for domino reactions (e.g., Gibbs free energy barriers <25 kcal/mol favor spirocyclization) .
  • Molecular dynamics (MD) assess solvent effects on reaction pathways (e.g., chloroform stabilizes intermediates via hydrophobic interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.